Methyl 3-bromo-4-oxopentanoate
Overview
Description
“Methyl 3-bromo-4-oxopentanoate” is a chemical compound with the molecular formula C6H9BrO3 . It has a molecular weight of 209.039 .
Synthesis Analysis
The synthesis of “this compound” and its analogs often involves bromination–dehydrobromination reactions. For instance, methyl (Z)-3-bromo-3- (4-methylbenzenesulfonyl)prop-2-enoate is synthesized through bromination–dehydrobromination of methyl (E)-3- (4-methylbenzenesulfonyl)prop-2-enoate.Molecular Structure Analysis
The molecular structure of “this compound” has been detailed through X-ray analysis. This analysis reveals the orientation of the Br-C4 bond and the conformation of the compound’s rings, providing insights into the structural dynamics of such molecules.Chemical Reactions Analysis
“this compound” participates in a variety of chemical reactions, including Michael addition reactions and reactions with acetylacetone. It yields products like methyl (E)-3-acetyl-2- [ (4-methylbenzenesulfonyl)-methylidene]-4-oxopentanoate, demonstrating the compound’s reactivity and utility in synthetic chemistry.Physical and Chemical Properties Analysis
“this compound” has a density of 1.5±0.1 g/cm3, a boiling point of 231.6±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.8±3.0 kJ/mol and a flash point of 93.8±21.8 °C . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Chemical Synthesis and Reaction Studies
Methyl 3-bromo-4-oxopentanoate is involved in various chemical synthesis processes. For instance, it reacts with acetylacetone in THF and sodium hydride, forming methyl (E)-3-acetyl-2-[(4-methylbenzenesulfonyl)-methylidene]-4-oxopentanoate. This reaction, characterized by X-ray diffraction, demonstrates the compound's utility in producing enol structures in organic synthesis (Vasin, Bolusheva & Somov, 2017). Additionally, methyl 4-bromo-3-oxo-2,2,4-trimethylpentanoate has been shown to react with zinc and arylglyoxals, yielding 6-aroyl-3,3,5,5-tetramethyl-2,3,5,6-tetrahydropyran-2,4-diones. This reaction pathway further highlights the compound's versatility in synthesizing pyran diones (Shchepin et al., 2002).
Biochemical Applications
In the biochemical realm, studies have illustrated the metabolism of similar compounds, like 4-methyl-2-oxopentanoate, in various biological systems. For instance, research on rat pancreatic islets revealed that 4-methyl-2-oxopentanoate induces insulin release and influences cellular respiration and biosynthesis. This suggests potential applications in studying pancreatic functions and diabetes research (Hutton, Sener & Malaisse, 1979). Additionally, the oxidation of similar compounds by rat liver mitochondria has been studied, providing insights into mitochondrial functions and metabolic pathways (May, Aftring & Buse, 1980).
Pharmaceutical and Medical Research
In pharmaceutical and medical research, compounds like this compound are used in the synthesis of various intermediates. For example, the synthesis of 5-amino-4-oxopentanoic acid hydrochlorchloride from levulinic acid involves processes like esterification and bromination, which are critical in creating pharmaceutical intermediates (Yuan, 2006). Furthermore, the synthesis of 4-oxo-5-aminopentanoic acid hydrochloride, an important intermediate in pharmaceutical synthesis, has been achieved through bromination of 4-oxopentanoic acid, demonstrating the compound's utility in creating aminopentanoic acid derivatives (Zav’yalov & Zavozin, 1987).
Enzymatic and Biological Activity Studies
Studies have also explored the enzymatic and biological activities of similar compounds. For example, the enzymatic determination of 4-methyl-2-oxopentanoate in plasma using NAD+-dependent D-2-hydroxyisocaproate dehydrogenase demonstrates the compound's relevance in clinical chemistry and disease diagnosis, such as in maple syrup urine disease (Schadewaldt, Hummel, Trautvetter & Wendel, 1989). Additionally, the reduction of β-keto esters, including methyl 3-oxopentanoate, using bakers' yeast immobilized by magnesium alginate shows the compound's potential in stereoselective synthesis, which is crucial in producing optically active pharmaceuticals (Nakamura, Kawai, Oka & Ohno, 1989).
Safety and Hazards
When handling “Methyl 3-bromo-4-oxopentanoate”, it’s advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation . Protective measures include wearing protective gloves, clothing, eye protection, and face protection .
Mechanism of Action
Mode of Action
It is known that brominated compounds often interact with biological systems through electrophilic substitution or by acting as lewis acids . The presence of the bromine atom in the compound suggests that it may act as an electrophile, reacting with nucleophilic sites in biological molecules .
Biochemical Pathways
Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity .
Pharmacokinetics
The compound’s molecular weight (209038 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
Brominated compounds can potentially cause a wide range of effects due to their reactivity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-bromo-4-oxopentanoate. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and stability .
Biochemical Analysis
Biochemical Properties
Methyl 3-bromo-4-oxopentanoate plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating the formation of oximes and hydrazones . The compound’s bromine atom makes it a reactive intermediate in organic synthesis, allowing it to participate in nucleophilic substitution reactions. These interactions are crucial for the compound’s role in biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular function . The compound’s ability to interact with cellular proteins and enzymes makes it a valuable tool in studying cellular processes and their regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, including enzymes and proteins. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context . It binds to active sites of enzymes, altering their activity and subsequently affecting metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments . Over time, this compound may degrade, leading to changes in its biochemical activity and effects on cellular function. Long-term studies have shown that the compound can have lasting impacts on cellular processes, making it essential to monitor its stability during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity . Toxic or adverse effects may be observed at high doses, highlighting the importance of determining the appropriate dosage for experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells. Its role in these pathways makes it a valuable tool for studying metabolic processes and their regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its biochemical activity. Understanding the transport and distribution of this compound is crucial for studying its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications The compound may be directed to specific compartments or organelles within the cell, affecting its activity and function
Properties
IUPAC Name |
methyl 3-bromo-4-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-4(8)5(7)3-6(9)10-2/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEPIWRQEUGIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435656 | |
Record name | Methyl 3-bromo-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95678-51-6 | |
Record name | Methyl 3-bromo-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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